![molecular formula C26H19N3O3S2 B3019226 4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 361170-49-2](/img/structure/B3019226.png)
4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a complex organic compound that features a unique combination of indoline, sulfonyl, naphthothiazole, and benzamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indoline and naphthothiazole intermediates, followed by their coupling through sulfonylation and amidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and consistency.
化学反応の分析
Types of Reactions
4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl or thiazole moieties, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzamide or indoline rings.
科学的研究の応用
4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, antimicrobial properties, and anticancer effects.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(indolin-1-yl)-2-(thiazol-2-yl)ethan-1-one: Known for its potential anti-HBV activity and immunomodulatory effects.
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Studied for its photophysical properties and solvent effects.
Uniqueness
4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S2/c30-25(28-26-27-22-14-11-17-5-1-3-7-21(17)24(22)33-26)19-9-12-20(13-10-19)34(31,32)29-16-15-18-6-2-4-8-23(18)29/h1-14H,15-16H2,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLIOQMSDWBVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
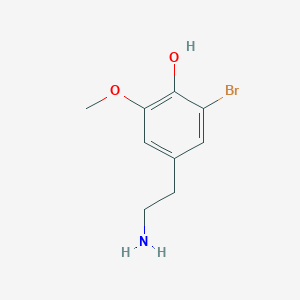
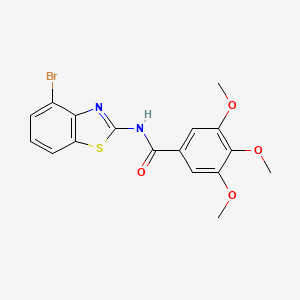
![methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B3019145.png)
![2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol](/img/structure/B3019146.png)
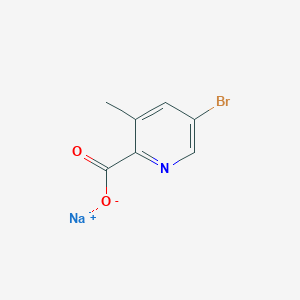

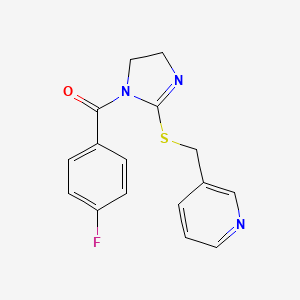
![3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3019152.png)

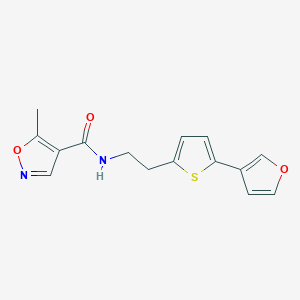
![N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine](/img/structure/B3019155.png)


![4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B3019164.png)
